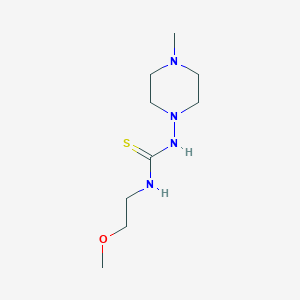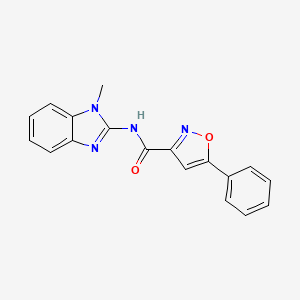![molecular formula C15H20N6O3 B10951263 2-methoxyethyl 7-(1,5-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10951263.png)
2-methoxyethyl 7-(1,5-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but let’s break it down It consists of several fused heterocyclic rings, making it an intriguing molecule
Name: 2-methoxyethyl 7-(1,5-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Structure: A complex arrangement of nitrogen, carbon, oxygen, and hydrogen atoms.
Core Components:
Preparation Methods
The synthesis of this compound involves intricate steps. While I don’t have specific data on its exact preparation, I can tell you that it likely requires skilled organic chemists. Industrial production methods may involve large-scale reactions, purification, and isolation.
Chemical Reactions Analysis
Reactivity: This compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents:
Major Products: These depend on reaction conditions, but expect derivatives with altered functional groups.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).
Medicine: May have therapeutic applications (e.g., antiviral, anticancer).
Industry: Could be part of drug development pipelines.
Mechanism of Action
Targets: It likely interacts with specific proteins or enzymes.
Pathways: Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features.
Similar Compounds: Explore related structures (e.g., other pyrazolopyrimidines).
Properties
Molecular Formula |
C15H20N6O3 |
|---|---|
Molecular Weight |
332.36 g/mol |
IUPAC Name |
2-methoxyethyl 7-(1,5-dimethylpyrazol-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C15H20N6O3/c1-9-12(14(22)24-6-5-23-4)13(11-7-17-20(3)10(11)2)21-15(19-9)16-8-18-21/h7-8,13H,5-6H2,1-4H3,(H,16,18,19) |
InChI Key |
XNZFNVBQOPWORW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=C(N(N=C3)C)C)C(=O)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-2-{4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-5-(3-hydroxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B10951181.png)

![3-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}benzoic acid](/img/structure/B10951190.png)
![(4E)-2-(3-methylphenyl)-4-[3-(propan-2-yloxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B10951205.png)
![2-{1-Methyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10951223.png)
![N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B10951226.png)
![2-(4-nitro-1H-pyrazol-1-yl)-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B10951228.png)
![3,4-difluoro-N-[2-(1H-imidazol-4-yl)ethyl]benzamide](/img/structure/B10951249.png)
![2-[3-(2-methylpropoxy)phenyl]-N-{[2-(thiophen-2-ylcarbonyl)hydrazinyl]carbonothioyl}quinoline-4-carboxamide](/img/structure/B10951250.png)
![2-(4-nitrophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10951254.png)
![2,4-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-sulfamoylbenzamide](/img/structure/B10951259.png)
![3-amino-N-(5-chloro-2-methylphenyl)-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10951266.png)


